2-phenyl-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-dioxane-4,6-dione
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Overview
Description
2-phenyl-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-dioxane-4,6-dione is an organic compound that belongs to the class of dioxane derivatives This compound is characterized by its unique structure, which includes a dioxane ring substituted with phenyl and phenylprop-2-en-1-ylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-dioxane-4,6-dione typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where barbituric acid is condensed with (2E)-3-phenylprop-2-en-1-one in the presence of a catalytic amount of acetic acid . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted dioxane derivatives.
Scientific Research Applications
2-phenyl-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-dioxane-4,6-dione has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential antitumor activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as high thermal stability and mechanical strength.
Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-phenyl-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in cell death.
Comparison with Similar Compounds
Similar Compounds
3-phenylprop-2-enal:
N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: This compound contains a similar phenylprop-2-enoyl group but is structurally different due to the presence of a quinoline moiety.
Uniqueness
2-phenyl-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-dioxane-4,6-dione is unique due to its dioxane ring structure, which imparts specific chemical and physical properties
Properties
Molecular Formula |
C19H14O4 |
---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
2-phenyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C19H14O4/c20-17-16(13-7-10-14-8-3-1-4-9-14)18(21)23-19(22-17)15-11-5-2-6-12-15/h1-13,19H/b10-7+,16-13? |
InChI Key |
LGYJWRYIFAPBQE-DOSQDUBCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C2C(=O)OC(OC2=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)OC(OC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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